molecular formula C17H11Cl3N2S B2823418 5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine CAS No. 344281-91-0

5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine

Katalognummer: B2823418
CAS-Nummer: 344281-91-0
Molekulargewicht: 381.7
InChI-Schlüssel: UNZLZLHUAOWYFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a (2,4-dichlorobenzyl)sulfanyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~4.5) and a molecular weight of 385.7 g/mol. The dichlorobenzyl sulfanyl group enhances steric bulk and electron-withdrawing characteristics, which may influence biological interactions, particularly in therapeutic contexts such as antimicrobial or anticancer applications .

Eigenschaften

IUPAC Name

5-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2S/c18-14-4-1-11(2-5-14)13-8-21-17(22-9-13)23-10-12-3-6-15(19)7-16(12)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZLZLHUAOWYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)SCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable pyrimidine derivative reacts with 4-chlorophenyl halide in the presence of a base such as potassium carbonate.

    Attachment of the 2,4-Dichlorobenzylsulfanyl Group: The final step involves the reaction of the intermediate compound with 2,4-dichlorobenzylthiol, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or using a thiol-ene reaction under UV light.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The sulfur atom in the 2,4-dichlorobenzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl and dichlorobenzyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its specific binding affinities.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine ()

  • Structure : Cyclopenta-fused pyrimidine with a 4-chlorophenyl sulfanyl group and methyl substitution.
  • Key Differences: The fused cyclopenta ring increases rigidity and reduces solubility compared to the non-fused pyrimidine core of the target compound. The absence of a dichlorobenzyl group may lower lipophilicity (logP ~3.8).
  • Implications : Reduced steric bulk could enhance binding in less restrictive active sites but may limit membrane permeability .

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ()

  • Structure: Diaminopyrimidine linked via sulfanyl to an acetamide group and 4-chlorophenyl.
  • Key Differences : The acetamide moiety enables hydrogen bonding (N–H⋯O/N interactions), as observed in its crystal structure, which the target compound lacks. This may improve target affinity but reduce metabolic stability.
  • Implications : Enhanced solubility (logP ~2.5) due to polar groups, contrasting with the target’s higher lipophilicity .

2-[(4-Chlorobenzyl)sulfanyl]-4-isobutyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile ()

  • Structure : Pyrimidine with dual sulfanyl groups (chlorobenzyl and phenyl) and a nitrile substituent.
  • Key Differences : The nitrile group increases polarity (logP ~5.0), while dual sulfanyl groups may enhance thiol-mediated interactions. The isobutyl chain adds hydrophobicity.
  • Implications : Higher synthetic complexity due to multiple substituents, as seen in its reflux-based synthesis .

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine ()

  • Structure: Phenoxy group with trifluoromethyl substitution instead of sulfanyl.
  • Key Differences : The trifluoromethyl group is highly electronegative, improving electron-deficient character compared to the dichlorobenzyl sulfanyl group. LogP (~4.0) is slightly lower due to the oxygen linker.
  • Implications: Potential for stronger dipole interactions but reduced stability of the ether bond compared to thioether .

Anticancer Activity ()

Thiophene-pyrimidine hybrids (e.g., Compound 19b ) with chlorophenyl groups exhibit IC50 values in the low micromolar range against cancer cells, surpassing doxorubicin in some cases. The target compound’s dichlorobenzyl group may enhance hydrophobic interactions in enzyme pockets, though the absence of a thiophene or triazole moiety (as in ) could limit activity .

Antibacterial Activity

Compounds with sulfonamide and diaminopyrimidine groups (e.g., Compound 4b in ) show broad-spectrum antibacterial effects. The target compound’s dichlorobenzyl group may improve Gram-negative penetration due to increased lipophilicity but lacks hydrogen-bond donors for target engagement .

Solubility and Lipophilicity

Compound logP Water Solubility (Predicted)
Target Compound ~4.5 Low
Compound ~3.8 Moderate
Compound I ~2.5 High
Compound ~4.0 Low

The target compound’s low solubility may necessitate formulation optimization, whereas ’s acetamide derivative benefits from higher solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions to introduce sulfanyl groups and coupling reactions to assemble the pyrimidine core. Key steps include:

  • Step 1 : Reacting a chlorinated pyrimidine precursor with 2,4-dichlorobenzyl thiol under basic conditions (e.g., NaH in DMF) to form the sulfanyl linkage .
  • Step 2 : Suzuki-Miyaura coupling to attach the 4-chlorophenyl group, using a palladium catalyst and optimized temperature (80–100°C) for cross-coupling efficiency .
  • Critical Conditions : Solvent polarity (DMF or dichloromethane), inert atmosphere (N₂/Ar), and stoichiometric control of thiol reagents to minimize disulfide byproducts .

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodological Answer : Multimodal spectroscopic and crystallographic techniques are employed:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorobenzyl groups) .
  • X-ray Crystallography : Resolves bond angles (e.g., C–S bond lengths ~1.78 Å) and confirms stereochemistry .
  • HRMS : Validates molecular weight (expected [M+H]⁺ ~504.87) and isotopic Cl patterns .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer : Initial screening focuses on:

  • Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus and E. coli) to evaluate membrane disruption via sulfanyl-thioether interactions .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations using dose-response curves .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what factors contribute to variability?

  • Methodological Answer : Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification to remove residual amines .
  • Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki coupling, with ligand additives (e.g., SPhos) improving cross-coupling efficiency by 15–20% .
  • Byproduct Analysis : LC-MS monitoring of disulfide byproducts (e.g., m/z 335.1) to adjust thiol reagent stoichiometry .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Substituent Swapping : Replacing 2,4-dichlorobenzyl with fluorobenzyl groups reduces antimicrobial potency by 40%, indicating Cl atoms enhance membrane interaction .
  • Pyrimidine Core Modifications : Adding electron-withdrawing groups (e.g., –NO₂) at position 4 increases kinase inhibition (IC₅₀ from 12 μM to 3.5 μM) .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes like EGFR .

Q. How can contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values) be resolved?

  • Methodological Answer : Contradictions arise from assay variability or impurity interference. Resolution strategies include:

  • Standardized Protocols : Repeating assays with uniform cell lines (e.g., HEK293 for kinase studies) and controls (e.g., staurosporine as a reference inhibitor) .
  • Purity Verification : HPLC (≥95% purity threshold) and elemental analysis to exclude confounding byproducts .
  • Orthogonal Assays : Cross-validating enzyme inhibition with cellular viability assays (e.g., MTT) to confirm target specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.